molecular formula C21H23FN2O3 B2725387 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide CAS No. 921791-82-4

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide

Cat. No. B2725387
CAS RN: 921791-82-4
M. Wt: 370.424
InChI Key: WMWQBSOFLMSSIN-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoxazepine, which is a seven-membered heterocyclic compound containing an oxygen and a nitrogen . It has a complex structure with multiple functional groups, including an amide group attached to the benzoxazepine ring and a fluorine atom attached to a benzene ring .


Molecular Structure Analysis

The molecular formula of this compound is C21H22F2N2O3 . It has a complex structure with a seven-membered benzoxazepine ring, which likely contributes to its unique chemical properties .

Scientific Research Applications

Organocatalytic Asymmetric Mannich Addition

The compound's structural framework has been explored in organocatalytic asymmetric Mannich reactions. Bing Li, Ye Lin, and D. Du (2019) developed an organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, affording various seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters with excellent yields and enantioselectivities. This showcases the compound's potential in synthesizing pharmacophores with significant medicinal chemistry applications Bing Li, Ye Lin, & D. Du, 2019.

Synthesis and Photophysical Properties

Petr P. Petrovskii et al. (2017) studied the synthesis, crystal structure, and photophysical properties of related structures, demonstrating strong blue emission in dichloromethane. This work indicates the compound's relevance in developing materials with specific optical properties, which could have applications in sensors or organic light-emitting diodes Petr P. Petrovskii et al., 2017.

Solid Support Synthesis

Research by Xiaohu Ouyang, N. Tamayo, and A. Kiselyov (1999) on solid support synthesis of dibenz[b,f]oxazepin derivatives via SNAr methodology demonstrates the compound's utility in efficient chemical synthesis processes. This study highlights the flexibility and high purity of the final products, pointing towards its application in streamlined drug development processes Xiaohu Ouyang, N. Tamayo, & A. Kiselyov, 1999.

Novel Synthesis Approaches

M. Satyanarayana et al. (2021) developed novel synthesis methods for benzoxazole derivatives, employing 1-butyl-3-methylimidazolium tetrafluoroborate as a medium. This innovative approach emphasizes the compound's role in facilitating environmentally friendly and efficient synthesis of potentially bioactive molecules M. Satyanarayana et al., 2021.

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-4-11-24-17-12-14(23-19(25)15-7-5-6-8-16(15)22)9-10-18(17)27-13-21(2,3)20(24)26/h5-10,12H,4,11,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWQBSOFLMSSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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